molecular formula C7H8O3 B2646185 1,7-Dioxaspiro[4.4]non-2-en-4-one CAS No. 2138204-48-3

1,7-Dioxaspiro[4.4]non-2-en-4-one

Cat. No.: B2646185
CAS No.: 2138204-48-3
M. Wt: 140.138
InChI Key: IPVWSDYFTYKLQA-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[44]non-2-en-4-one is an organic compound with the molecular formula C7H8O3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dioxaspiro[4.4]non-2-en-4-one can be synthesized through several methods. One common approach involves the oxidative spirocyclization of furan derivatives. This method typically uses reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to form the spiro center . Another method involves the condensation of aliphatic compounds and lactones, followed by decarboxylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, is crucial in these processes .

Chemical Reactions Analysis

Types of Reactions

1,7-Dioxaspiro[4.4]non-2-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1,7-Dioxaspiro[4.4]non-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their activity and function .

Properties

IUPAC Name

1,7-dioxaspiro[4.4]non-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1,3H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVWSDYFTYKLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12C(=O)C=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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